N-(2,5-dimethylphenyl)-3-hydroxyadamantane-1-carboxamide
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Overview
Description
N-(2,5-dimethylphenyl)-3-hydroxyadamantane-1-carboxamide is a synthetic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features an adamantane core, which is known for its rigidity and stability, coupled with a hydroxy group and a carboxamide functional group, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,5-dimethylphenyl)-3-hydroxyadamantane-1-carboxamide typically involves the following steps:
Starting Materials: The synthesis begins with adamantane, which undergoes functionalization to introduce the hydroxy group at the 3-position.
Amidation: The carboxamide group is introduced by reacting the functionalized adamantane with 2,5-dimethylphenylamine under appropriate conditions, often involving coupling reagents such as EDCI or DCC.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and minimizing environmental impact. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed to enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(2,5-dimethylphenyl)-3-hydroxyadamantane-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or carboxylic acid.
Reduction: The carboxamide group can be reduced to an amine.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as PCC or KMnO₄ can be used for oxidation reactions.
Reduction: Reducing agents like LiAlH₄ or NaBH₄ are commonly used.
Substitution: Electrophilic substitution reactions may involve reagents like halogens or nitrating agents.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of amines.
Substitution: Introduction of various substituents on the aromatic ring.
Scientific Research Applications
N-(2,5-dimethylphenyl)-3-hydroxyadamantane-1-carboxamide has been explored for various scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Studied for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the development of advanced materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of N-(2,5-dimethylphenyl)-3-hydroxyadamantane-1-carboxamide involves its interaction with specific molecular targets and pathways. The hydroxy and carboxamide groups allow it to form hydrogen bonds and other interactions with biological molecules, potentially inhibiting or modulating their activity. The adamantane core provides structural stability, enhancing the compound’s effectiveness in various applications.
Comparison with Similar Compounds
Similar Compounds
N-(2,5-dimethylphenyl)-3-hydroxynaphthalene-2-carboxamide: Similar structure but with a naphthalene core instead of adamantane.
N-(2,5-dimethylphenyl)-3-hydroxybenzene-1-carboxamide: Similar structure but with a benzene core.
Uniqueness
N-(2,5-dimethylphenyl)-3-hydroxyadamantane-1-carboxamide is unique due to its adamantane core, which provides enhanced rigidity and stability compared to naphthalene or benzene derivatives. This structural feature can lead to improved performance in various applications, making it a valuable compound for further research and development.
Properties
IUPAC Name |
N-(2,5-dimethylphenyl)-3-hydroxyadamantane-1-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25NO2/c1-12-3-4-13(2)16(5-12)20-17(21)18-7-14-6-15(8-18)10-19(22,9-14)11-18/h3-5,14-15,22H,6-11H2,1-2H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UVKPPPDEDADINW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=O)C23CC4CC(C2)CC(C4)(C3)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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